molecular formula C14H18O5 B3705076 Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate

Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate

Cat. No.: B3705076
M. Wt: 266.29 g/mol
InChI Key: KXKOMKLXIFMDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a propanoyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate typically involves the esterification of 2-(2-methoxy-4-propanoylphenoxy)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to catalyze the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The propanoyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-methoxy-4-carboxyphenoxy)acetic acid.

    Reduction: Formation of 2-(2-methoxy-4-propanolphenoxy)acetate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methoxy and propanoyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-methoxyphenoxy)acetate: Lacks the propanoyl group, which may result in different chemical and biological properties.

    Ethyl 2-(4-propanoylphenoxy)acetate: Lacks the methoxy group, which can affect its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its physical and chemical properties.

Properties

IUPAC Name

ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-11(15)10-6-7-12(13(8-10)17-3)19-9-14(16)18-5-2/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKOMKLXIFMDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-methoxy-4-propanoylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.